molecular formula C7H11IO B14281524 3-Iodo-5-methylhexa-2,5-dien-1-ol CAS No. 130496-90-1

3-Iodo-5-methylhexa-2,5-dien-1-ol

Cat. No.: B14281524
CAS No.: 130496-90-1
M. Wt: 238.07 g/mol
InChI Key: NXHDQOBUIDQQHY-UHFFFAOYSA-N
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Description

3-Iodo-5-methylhexa-2,5-dien-1-ol is an organic compound with the molecular formula C7H11IO It is characterized by the presence of an iodine atom, a methyl group, and a hydroxyl group attached to a hexadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methylhexa-2,5-dien-1-ol typically involves the iodination of 5-methylhexa-2,5-dien-1-ol. One common method is the reaction of 5-methylhexa-2,5-dien-1-ol with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methylhexa-2,5-dien-1-ol can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction Reactions: The double bonds in the hexadiene backbone can be reduced to form saturated compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide.

    Oxidation Reactions: Oxidizing agents like pyridinium chlorochromate or potassium permanganate.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Products include 3-azido-5-methylhexa-2,5-dien-1-ol or 3-thio-5-methylhexa-2,5-dien-1-ol.

    Oxidation Reactions: Products include 3-iodo-5-methylhexa-2,5-dienal or 3-iodo-5-methylhexa-2,5-dienone.

    Reduction Reactions: Products include 3-iodo-5-methylhexane-1-ol.

Scientific Research Applications

3-Iodo-5-methylhexa-2,5-dien-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methylhexa-2,5-dien-1-ol depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved would require further experimental investigation .

Comparison with Similar Compounds

Similar Compounds

    3-Methylhexa-2,5-dien-1-ol: Lacks the iodine atom, making it less reactive in substitution reactions.

    2-Methylhexa-3,5-diyn-2-ol: Contains a triple bond, leading to different reactivity and applications.

    4-Methylhexa-3,5-dien-1-ol: Positional isomer with different chemical properties and reactivity.

Uniqueness

3-Iodo-5-methylhexa-2,5-dien-1-ol is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research .

Properties

CAS No.

130496-90-1

Molecular Formula

C7H11IO

Molecular Weight

238.07 g/mol

IUPAC Name

3-iodo-5-methylhexa-2,5-dien-1-ol

InChI

InChI=1S/C7H11IO/c1-6(2)5-7(8)3-4-9/h3,9H,1,4-5H2,2H3

InChI Key

NXHDQOBUIDQQHY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(=CCO)I

Origin of Product

United States

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